molecular formula C9H13NO3 B1581647 Ethanol, 2-amino-, benzoate (salt) CAS No. 4337-66-0

Ethanol, 2-amino-, benzoate (salt)

Cat. No. B1581647
CAS RN: 4337-66-0
M. Wt: 183.2 g/mol
InChI Key: WUGCLPOLOCIDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-amino-, benzoate (salt) is a chemical compound that has been widely used in scientific research. It is also known as benzocaine, which is a local anesthetic commonly used in dentistry and other medical procedures.

Mechanism Of Action

Ethanol, 2-amino-, benzoate (salt) works by blocking the transmission of nerve impulses. It does this by inhibiting the function of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, the compound prevents the transmission of pain signals from the affected area to the brain.

Biochemical And Physiological Effects

Ethanol, 2-amino-, benzoate (salt) has several biochemical and physiological effects. It acts as a local anesthetic by blocking the transmission of nerve impulses. It also has anti-inflammatory and antioxidant properties, which make it useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Ethanol, 2-amino-, benzoate (salt) has several advantages for lab experiments. It is easy to synthesize, and it has a well-established mechanism of action. It is also relatively inexpensive compared to other local anesthetics.
However, there are also limitations to its use. It has a short duration of action, which means that it may need to be reapplied frequently. It also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for research on ethanol, 2-amino-, benzoate (salt). Some possible areas of investigation include:
- Developing new analogs with improved pharmacological properties
- Investigating the use of the compound in the treatment of other diseases, such as cancer or neurodegenerative disorders
- Studying the molecular mechanisms of its anti-inflammatory and antioxidant effects
Conclusion:
In conclusion, ethanol, 2-amino-, benzoate (salt) is a chemical compound that has been widely used in scientific research. It has several applications, including as a local anesthetic and as an inhibitor of various enzymes. Its mechanism of action is well-established, and it has several advantages and limitations for lab experiments. There are also several future directions for research on the compound, which may lead to the development of new drugs or treatments for various diseases.

Scientific Research Applications

Ethanol, 2-amino-, benzoate (salt) has been widely used in scientific research. It is commonly used as a local anesthetic, but it has also been used in other applications such as:
- Inhibitor of voltage-gated sodium channels
- Inhibitor of calcium-activated potassium channels
- Inhibitor of heme oxygenase-1
- Inhibitor of cyclooxygenase-2
- Inhibitor of nitric oxide synthase

properties

IUPAC Name

2-hydroxyethylazanium;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.C2H7NO/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGCLPOLOCIDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C(CO)[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063420
Record name Ethanol, 2-amino-, benzoate (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-amino-, benzoate (salt)

CAS RN

4337-66-0
Record name Ethanol, 2-amino-, benzoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4337-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanolamine benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-amino-, benzoate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-amino-, benzoate (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, compound with 2-aminoethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-amino-, benzoate (salt)
Reactant of Route 2
Ethanol, 2-amino-, benzoate (salt)
Reactant of Route 3
Ethanol, 2-amino-, benzoate (salt)
Reactant of Route 4
Ethanol, 2-amino-, benzoate (salt)
Reactant of Route 5
Ethanol, 2-amino-, benzoate (salt)
Reactant of Route 6
Ethanol, 2-amino-, benzoate (salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.